2-(2-Bromobenzoyl)pyridine
Overview
Description
2-(2-Bromobenzoyl)pyridine is an organic compound with the molecular formula C12H8BrNO It is a derivative of pyridine and benzoyl bromide, characterized by the presence of a bromine atom at the ortho position of the benzoyl group attached to the pyridine ring
Mechanism of Action
Target of Action
It is known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .
Mode of Action
Brominated compounds typically exert their effects by binding to target proteins and enzymes, thereby modulating their activity .
Biochemical Pathways
Brominated compounds can influence a variety of biochemical processes, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
Brominated compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the cells in which they are active .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Bromobenzoyl)pyridine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
2-(2-Bromobenzoyl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates that may further react with other biomolecules . Additionally, this compound has been shown to inhibit certain enzymes, affecting their catalytic activity and altering metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Moreover, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH conditions . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Toxic or adverse effects at high doses include hepatotoxicity and nephrotoxicity, indicating the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The involvement of cytochrome P450 enzymes in its metabolism highlights its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound in tissues can influence its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles . The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromobenzoyl)pyridine typically involves the reaction of 2-bromobenzoyl chloride with pyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromobenzoyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Alcohol derivatives of the original compound are formed.
Scientific Research Applications
2-(2-Bromobenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-(2-Chlorobenzoyl)pyridine: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorobenzoyl)pyridine: Contains a fluorine atom in place of bromine.
2-(2-Iodobenzoyl)pyridine: Features an iodine atom instead of bromine.
Uniqueness: 2-(2-Bromobenzoyl)pyridine is unique due to the specific electronic and steric effects imparted by the bromine atom These effects influence its reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
(2-bromophenyl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMODYVBYHZJGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227011 | |
Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76160-34-4 | |
Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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